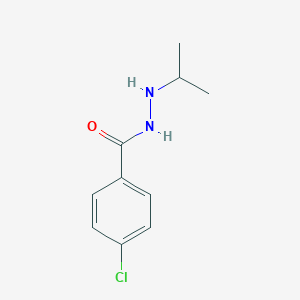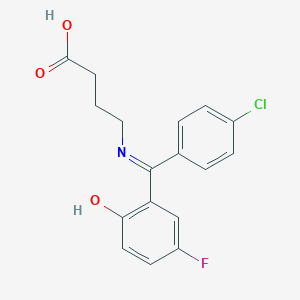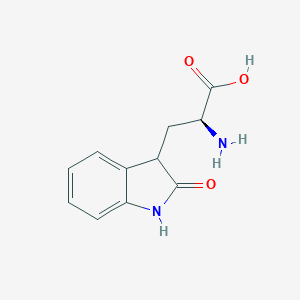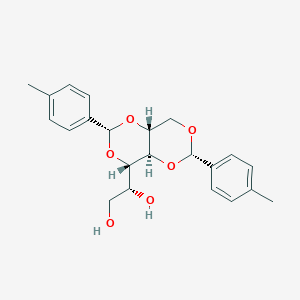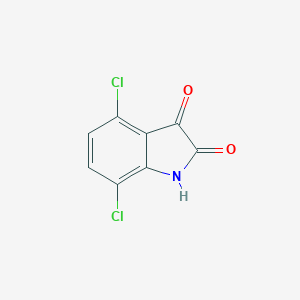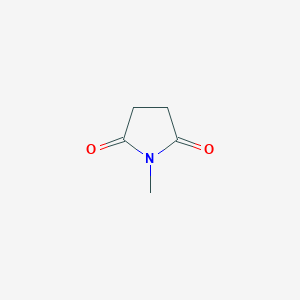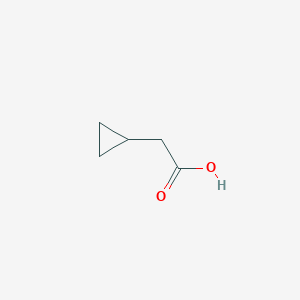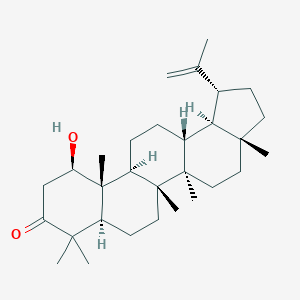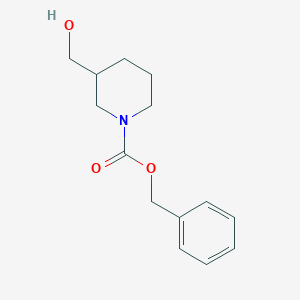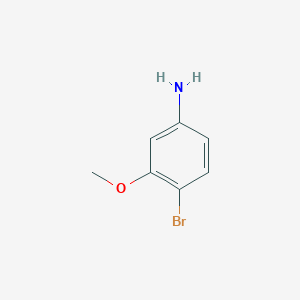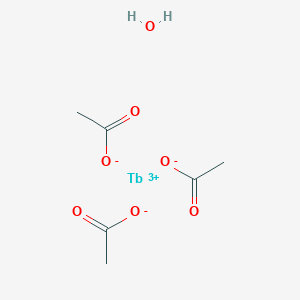![molecular formula C25H42O21 B105721 (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol CAS No. 49694-20-4](/img/structure/B105721.png)
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
Overview
Description
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds. It is derived from the hemicellulose component of plant cell walls, specifically xylan. This compound is known for its prebiotic properties and is used in various biochemical and industrial applications .
Mechanism of Action
Target of Action
Xylopentaose, a type of xylooligosaccharide, primarily targets xylanases , which are enzymes that degrade hemicellulose . Xylanases belong to different families in the carbohydrate-active enzyme (CAZy) database, with most belonging to GH10 and GH11 . They randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone .
Mode of Action
Xylopentaose interacts with xylanases through a process known as enzymatic hydrolysis . Xylanases cleave the β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The enzymes Xyl1 and Xyl3 belong to the GH10 family, whereas Xyl2 belongs to the GH11 family . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .
Biochemical Pathways
The biochemical pathways involved in the action of xylopentaose are primarily related to the degradation of hemicellulose, particularly xylan . Xylanases randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The hydrolysis of hemicellulose, especially xylan, is considered to be a limiting factor in cellulose degradation .
Pharmacokinetics
Information on the pharmacokinetics of xylopentaose is limited. It’s known that the compound is used in research and biochemical enzyme assays . Its ADME properties and impact on bioavailability would be an interesting area for future research.
Result of Action
The result of xylopentaose’s action is the production of xylooligosaccharides and xylose . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .
Action Environment
The action of xylopentaose and its interaction with xylanases can be influenced by environmental factors such as temperature and pH . For instance, the optimal temperature/pH values were 35 °C/6.0, 50 °C/5.0 and 55 °C/6.0 for Xyl1, Xyl2, and Xyl3, respectively . Understanding these environmental influences is crucial for optimizing the use of xylopentaose in various applications.
Biochemical Analysis
Biochemical Properties
Xylopentaose interacts with specific enzymes, particularly xylanases, which belong to the glycoside hydrolase family . These enzymes specifically cleave the β-1,4-glycosidic linkages of the xylan backbone, yielding xylooligosaccharides of different lengths, including xylopentaose . The interaction between xylopentaose and these enzymes is crucial for the degradation of xylan, a process important for the utilization of lignocellulosic materials as a sustainable biomass .
Molecular Mechanism
The molecular mechanism of action of xylopentaose primarily involves its interaction with xylanase enzymes. Xylopentaose is a product of the enzymatic hydrolysis of xylan, where the enzyme cleaves the β-1,4 linkage of xylan to yield xylooligosaccharides, including xylopentaose . This process is crucial for the breakdown of xylan, a major component of plant biomass .
Metabolic Pathways
Xylopentaose is involved in the metabolic pathway of xylan degradation, where it is produced as a result of the enzymatic hydrolysis of xylan . This process involves the action of xylanase enzymes, which cleave the β-1,4-glycosidic linkages of xylan .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol can be synthesized through the enzymatic hydrolysis of xylan, which is a major hemicellulose component in plant biomass. The process involves the use of endo-1,4-β-xylanase enzymes that cleave the β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including xylopentaose . The reaction conditions typically include a temperature range of 50-60°C and a pH of 5.0-6.0 .
Industrial Production Methods
Industrial production of xylopentaose involves the extraction of xylan from biomass sources such as corn cobs, rice straw, and sugarcane residues. The extracted xylan is then subjected to enzymatic hydrolysis using xylanase enzymes. The hydrolysate is purified through processes such as ultrafiltration and chromatography to obtain high-purity xylopentaose .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: β-xylosidase enzymes, temperature range of 40-50°C, pH 5.0-6.0.
Oxidation: Hydrogen peroxide, temperature range of 25-30°C, neutral pH.
Reduction: Sodium borohydride, temperature range of 20-25°C, alkaline pH.
Major Products Formed
Hydrolysis: Xylose units.
Oxidation: Xylo-oligosaccharide derivatives.
Reduction: Reduced xylo-oligosaccharides.
Scientific Research Applications
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Xylobiose: Composed of two xylose units.
Xylotriose: Composed of three xylose units.
Xylotetraose: Composed of four xylose units.
Xylohexaose: Composed of six xylose units.
Uniqueness
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is unique among xylooligosaccharides due to its specific chain length of five xylose units, which provides distinct prebiotic properties and functional benefits. It has been shown to have a higher efficacy in promoting the growth of beneficial gut bacteria compared to shorter or longer xylooligosaccharides .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-6-1-39-22(17(33)11(6)27)44-8-3-41-24(19(35)13(8)29)46-10-5-42-25(20(36)15(10)31)45-9-4-40-23(18(34)14(9)30)43-7-2-38-21(37)16(32)12(7)28/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21?,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQNKFIEIYIKL-BLPAIIJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5COC([C@@H]([C@H]5O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does xylopentaose interact with carbohydrate-binding modules (CBMs)?
A1: Xylopentaose binds to CBMs, particularly those from families like CBM15, within a groove on the protein's surface. This groove contains aromatic amino acids like tryptophan that form stacking interactions with the xylose residues of xylopentaose. Additionally, direct hydrogen bonds between specific amino acids in the CBM and the hydroxyl groups of xylopentaose contribute significantly to binding affinity. [, ]
Q2: What is the role of direct and water-mediated hydrogen bonds in CBM15-xylopentaose binding?
A2: Research suggests that direct hydrogen bonds play a more critical role in CBM15-xylopentaose binding than water-mediated bonds. Mutations disrupting direct hydrogen bonds substantially reduced binding affinity, while disrupting water-mediated bonds had little effect. []
Q3: How does xylopentaose binding to xylanases like Pseudomonas fluorescens xylanase A affect enzyme activity?
A3: Binding of xylopentaose to xylanase A induces conformational changes in the enzyme, particularly around the active site. This includes a shift in the conformation of a key tryptophan residue (Trp 313), leading to a more defined and catalytically competent active site. The binding positions the xylopentaose molecule for hydrolysis, aligning the glycosidic bond to be cleaved with the enzyme's catalytic residues. []
Q4: Does the binding of xylopentaose to xylanases always occur in the expected mode?
A4: Not always. Studies with Pseudomonas fluorescens xylanase A revealed that the typical binding mode, occupying subsites -2 to +3, was hindered by steric clashes. Instead, the xylopentaose molecule bound in an alternative mode, occupying subsites -1 to +4. []
Q5: What is the molecular formula of xylopentaose?
A5: Xylopentaose, being a pentose sugar, has the molecular formula C25H42O21.
Q6: What is the molecular weight of xylopentaose?
A6: The molecular weight of xylopentaose is 666.58 g/mol.
Q7: What are the optimal conditions for xylanase activity towards xylopentaose?
A8: The optimal conditions for xylanase activity vary depending on the source of the enzyme. For instance, the xylanase from Deinococcus geothermalis showed maximal activity at 40°C and pH 8.0, with magnesium ions significantly enhancing its activity. [, ]
Q8: Can radiation pretreatment affect the enzymatic hydrolysis of xylopentaose?
A9: Yes, gamma-ray pretreatment of xylan substrates, including those yielding xylopentaose, has been shown to increase the xylanolytic activity of Deinococcus geothermalis. This suggests potential benefits of radiation pretreatment for enhancing xylooligosaccharide production. [, ]
Q9: What are the primary products of xylopentaose hydrolysis by xylanases?
A10: The specific products depend on the type of xylanase involved. Some xylanases, like those from Streptomyces sp. strain B-12-2 (group 2), completely hydrolyze xylopentaose into xylobiose and xylotriose. [] Other xylanases might generate different combinations of xylose and xylooligosaccharides. [, , , ]
Q10: Can xylanases catalyze transglycosylation reactions using xylopentaose?
A11: Yes, certain xylanases, such as the one from Cryptococcus albidus, can catalyze transglycosylation reactions using xylopentaose and other xylooligosaccharides as both donors and acceptors. This leads to the formation of xylooligosaccharides with varying degrees of polymerization. [, ]
Q11: What analytical techniques are commonly used to analyze xylopentaose and other xylooligosaccharides?
A12: High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is a widely used technique for separating and quantifying xylopentaose and other xylooligosaccharides. [, , , ] This method offers high resolution and sensitivity for analyzing complex mixtures of oligosaccharides.
Q12: How are xylopentaose and other xylooligosaccharides typically separated for analysis?
A13: Chromatographic techniques are primarily used for separation. For instance, active carbon column chromatography can isolate xylopentaose from other xylooligosaccharides using different concentrations of ethanol solutions for elution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)
